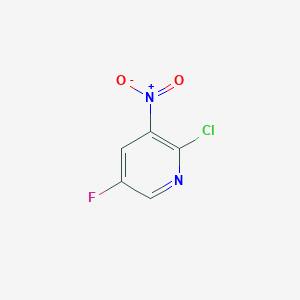

2-Chloro-5-fluoro-3-nitropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-fluoro-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVZGNAZMPSGMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444645 | |

| Record name | 2-Chloro-5-fluoro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136888-21-6 | |

| Record name | 2-Chloro-5-fluoro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-fluoro-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Chloro-5-fluoro-3-nitropyridine: Synthesis, Reactivity, and Applications

Introduction: The Strategic Importance of a Trifunctionalized Heterocycle

In the landscape of modern medicinal and agricultural chemistry, the strategic assembly of molecular scaffolds with high functional group density is paramount. 2-Chloro-5-fluoro-3-nitropyridine (CAS No. 136888-21-6) has emerged as a cornerstone building block, valued for its trifunctional nature that permits a diverse and predictable array of chemical transformations.[1] This guide provides an in-depth examination of its physical and chemical properties, core reactivity, and synthetic pathways. As application scientists, we do not merely follow protocols; we seek to understand the underlying principles that govern molecular behavior. This document is structured to provide not just the "how," but the "why," offering field-proven insights for researchers, chemists, and drug development professionals aiming to leverage this versatile intermediate in their synthetic campaigns.

Compound Profile & Physicochemical Properties

The utility of a chemical intermediate begins with a thorough understanding of its fundamental properties. These parameters govern everything from reaction setup and solvent choice to purification and storage. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 136888-21-6 | [2] |

| Molecular Formula | C₅H₂ClFN₂O₂ | [2] |

| Molecular Weight | 176.53 g/mol | [2] |

| Appearance | White to light yellow crystalline solid | [1][3] |

| Melting Point | 48.0 to 52.0 °C | [3][4] |

| Boiling Point | 246 °C (predicted) | - |

| Purity | Typically ≥98% (GC) or ≥99% (HPLC) | [1][3] |

| Storage | Store at 2-8 °C in a dry, well-ventilated place | [1] |

Solubility Profile: While precise quantitative data is not widely published, empirical evidence indicates that this compound is poorly soluble in water but demonstrates good solubility in common organic solvents such as ethyl acetate, dichloromethane, and N,N-dimethylformamide (DMF).

Spectroscopic Characterization: Verifying Identity and Purity

In any synthetic workflow, unambiguous structural confirmation is non-negotiable. The following section details the expected Nuclear Magnetic Resonance (NMR) and other spectroscopic signatures for this compound.

Predicted ¹H NMR Analysis

The ¹H NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the pyridine ring.

-

H-4: This proton is expected to appear further downfield, coupled to both the adjacent H-6 proton and the fluorine atom at C-5. It will likely present as a doublet of doublets (dd).

-

H-6: This proton, adjacent to the nitrogen, will also be downfield and will show coupling to the H-4 proton and a longer-range coupling to the fluorine atom at C-5, likely appearing as a doublet of doublets (dd).

Predicted ¹³C NMR Analysis

The ¹³C NMR spectrum will display five distinct signals for the carbon atoms of the pyridine ring.

-

The carbons bearing electronegative atoms (C-2 with Chlorine, C-3 with Nitro, C-5 with Fluorine) will be significantly influenced.

-

The C-F bond will result in a large one-bond coupling constant (¹JC-F).

-

The carbons adjacent to the fluorine (C-4, C-6) will exhibit smaller two- and three-bond C-F couplings.

Predicted ¹⁹F NMR Analysis

¹⁹F NMR is a powerful tool for confirming the presence and environment of the fluorine atom.[5]

-

A single resonance is expected.

-

The chemical shift will be influenced by the electronic environment of the pyridine ring, particularly the electron-withdrawing nitro group. For fluorinated aromatic systems, shifts are typically observed in the range of +80 to +170 ppm relative to CFCl₃.[6]

-

The signal will be split by the adjacent aromatic protons (H-4 and H-6), likely appearing as a doublet of doublets.

Core Reactivity and Mechanistic Insights

The synthetic power of this compound stems from the orchestrated electronic effects of its substituents. The nitro group at the C-3 position is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic substitution but strongly activates it for Nucleophilic Aromatic Substitution (SₙAr) . This activation is most pronounced at the ortho (C-2, C-4) and para (C-6, relative to the nitro group) positions. Consequently, the chlorine atom at C-2 serves as an excellent, readily displaceable leaving group.

Key Reaction I: Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr reaction is the most common and synthetically valuable transformation for this substrate. It proceeds via a two-step addition-elimination mechanism, which is a self-validating system: the reaction is driven forward by the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.

Causality behind Experimental Choices: The choice of an amine nucleophile is illustrative. The reaction is typically run in a polar aprotic solvent like DMF or ethanol to solubilize the reactants and facilitate the charge separation in the intermediate. A non-nucleophilic base (e.g., triethylamine or K₂CO₃) is often included to neutralize the HCl generated in situ, preventing protonation of the amine nucleophile and driving the equilibrium towards the product.[7]

Caption: Generalized workflow for the SₙAr reaction.

Field-Proven Protocol 1: SₙAr with a Secondary Amine (e.g., Morpholine)

This protocol is adapted from established procedures for similar activated halopyridines and demonstrates a typical laboratory-scale synthesis.[7]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

-

Solvent and Reagents: Add anhydrous ethanol or DMF (approx. 0.2 M concentration). Add morpholine (1.1 eq) followed by triethylamine (1.2 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (for ethanol) or 80-100 °C (for DMF).

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

-

Work-up: Allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by flash column chromatography on silica gel.

Key Reaction II: Chemoselective Reduction of the Nitro Group

The transformation of the nitro group into a primary amine is a critical step for introducing further diversity, enabling amide bond formation, diazotization, or other amine-specific chemistries. The primary challenge is chemoselectivity : reducing the nitro group without affecting the chloro or fluoro substituents (hydrodehalogenation).

Causality behind Experimental Choices: While catalytic hydrogenation (e.g., H₂/Pd/C) is a powerful reduction method, it often leads to undesired dehalogenation.[8] A more reliable choice for halogenated nitroaromatics is reduction with metals in acidic media. Stannous chloride (SnCl₂) in ethanol or ethyl acetate is a classic, effective, and mild reagent for this purpose.[9] The acidic conditions (often from SnCl₂ dihydrate or added HCl) facilitate the reduction cascade from nitro to nitroso, hydroxylamine, and finally to the amine.

Caption: Workflow for chemoselective nitro group reduction.

Field-Proven Protocol 2: Reduction of Nitro Group with Tin(II) Chloride

This protocol provides a robust method for the selective reduction of the nitro group.

-

Reaction Setup: To a solution of this compound (1.0 eq) in ethanol (EtOH) or ethyl acetate (EtOAc) in a round-bottom flask, add tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 70-80 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC until completion (typically 1-3 hours). The product amine will have a different Rƒ and may be visible with a different stain (e.g., ninhydrin).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the mixture is basic (pH > 8). This step is critical to neutralize the acid and precipitate tin salts.

-

Filtration & Extraction: Filter the resulting slurry through a pad of celite to remove the tin hydroxides, washing the pad thoroughly with EtOAc. Transfer the filtrate to a separatory funnel and extract with EtOAc (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude amine, which can be purified further if necessary.

Synthesis Pathway

An efficient synthesis of the title compound begins with a commercially available precursor, which is then functionalized. The most common route involves the chlorination of 5-Fluoro-2-hydroxy-3-nitropyridine (CAS 136888-20-5).

Step 1: Nitration of 2-Hydroxy-5-fluoropyridine. The precursor is synthesized by the regioselective nitration of 2-hydroxy-5-fluoropyridine using a mixture of concentrated sulfuric acid and fuming nitric acid under controlled temperatures. This electrophilic substitution is directed to the 3-position by the activating, ortho-, para- directing hydroxy group.

Step 2: Chlorination of 5-Fluoro-2-hydroxy-3-nitropyridine. The hydroxyl group of a pyridone tautomer is converted to the chloro group. Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are standard for this transformation. The mechanism involves the formation of a phosphate or phosphonate ester intermediate, which renders the oxygen a good leaving group for subsequent nucleophilic attack by a chloride ion. A similar procedure using phosphorus tribromide (PBr₃) has been documented for the bromo-analog.[1]

Caption: Key steps in the synthesis of the title compound.

Safety and Handling

Proper handling of this compound is essential for laboratory safety. The compound is classified with the following GHS hazards:

| Hazard Code | Description | Source(s) |

| H302 | Harmful if swallowed | [4] |

| H315 | Causes skin irritation | [4] |

| H319 | Causes serious eye irritation | [4] |

| H335 | May cause respiratory irritation | [4] |

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[1] Recommended storage temperature is between 2-8 °C.[1]

Conclusion

This compound is a powerful and versatile intermediate whose reactivity is rationally controlled by the interplay of its three key functional groups. A thorough understanding of its properties, the mechanisms of its primary reactions—nucleophilic aromatic substitution and chemoselective nitro reduction—and its synthetic origin empowers chemists to deploy it effectively. The protocols and data presented in this guide serve as a validated starting point for researchers in drug discovery, agrochemicals, and materials science to accelerate their synthetic programs and unlock new molecular possibilities.

References

- 1. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Chloro-3-fluoro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 3. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 4. 2-Chloro-3-fluoro-5-nitropyridine | C5H2ClFN2O2 | CID 52982879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | CAS 136888-21-6 [matrix-fine-chemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 9. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]

The Strategic Synthesis of 2-Chloro-5-fluoro-3-nitropyridine: A Technical Guide for Advanced Drug Development

In the landscape of modern pharmaceutical and agrochemical research, the strategic construction of highly functionalized heterocyclic scaffolds is paramount. Among these, substituted pyridines represent a cornerstone of bioactive molecule design. This in-depth technical guide elucidates a robust and logically designed synthetic pathway for 2-chloro-5-fluoro-3-nitropyridine, a key intermediate whose trifunctional nature offers a versatile platform for the synthesis of novel therapeutic agents and other advanced chemical entities. This document moves beyond a mere recitation of procedural steps to provide a causal understanding of the experimental choices, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a highly sought-after building block in organic synthesis due to the unique reactivity conferred by its specific arrangement of substituents. The electron-withdrawing nitro group significantly activates the pyridine ring for nucleophilic aromatic substitution, while the chloro and fluoro groups provide distinct handles for sequential cross-coupling reactions.[1][2] This trifunctional nature allows for the precise and regioselective introduction of various pharmacophores, making it an invaluable intermediate in the development of complex molecules, including kinase inhibitors and antibacterial agents.[2]

This guide will detail a validated multi-step synthesis, commencing from the readily available starting material, 2-aminopyridine. Each stage of the synthesis will be meticulously explained, with a focus on the underlying chemical principles and practical considerations for maximizing yield and purity.

Retrosynthetic Analysis and Strategic Pathway Design

The target molecule, this compound, presents a specific substitution pattern that necessitates a carefully planned synthetic sequence. A retrosynthetic analysis suggests that the three substituents can be introduced through a series of well-established transformations. The most logical and efficient pathway, which will be detailed in this guide, involves the following key strategic steps:

This pathway leverages the directing effects of the amino and acetamido groups to control the regioselectivity of the nitration step, a critical consideration in pyridine chemistry. The subsequent transformations are robust and high-yielding, making this a practical approach for laboratory-scale synthesis.

Experimental Protocols and Mechanistic Insights

This section provides detailed, step-by-step methodologies for the synthesis of this compound. The protocols are based on established and reliable procedures, adapted for the specific transformations in this pathway.

Step 1: Acetylation of 2-Aminopyridine to 2-Acetamidopyridine

The initial step involves the protection of the amino group in 2-aminopyridine as an acetamide. This is crucial for several reasons: it moderates the activating effect of the amino group, prevents unwanted side reactions during nitration, and improves the solubility of the starting material in the reaction medium.

Experimental Protocol:

-

To a stirred solution of 2-aminopyridine (1 equivalent) in a suitable solvent (e.g., acetic anhydride or glacial acetic acid), add acetic anhydride (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to a gentle reflux for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-acetamidopyridine.

Causality of Experimental Choices:

-

Acetic Anhydride as Reagent and Solvent: Acetic anhydride serves as both the acetylating agent and the solvent, providing a high concentration of the reagent and facilitating the reaction.

-

Reflux Conditions: The elevated temperature ensures a sufficient reaction rate for the acylation to proceed to completion in a reasonable timeframe.

Step 2: Nitration of 2-Acetamidopyridine to 2-Acetamido-5-nitropyridine

The nitration of the pyridine ring is a key step that introduces the nitro group. The acetamido group at the 2-position is an ortho-, para-director. Due to steric hindrance at the ortho-position (position 3), the nitration predominantly occurs at the para-position (position 5).

Experimental Protocol:

-

To a stirred mixture of concentrated sulfuric acid and fuming nitric acid (typically in a 1:1 ratio) at 0°C, slowly add 2-acetamidopyridine (1 equivalent) in portions, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 2-3 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., concentrated ammonia solution or sodium hydroxide solution) until a precipitate forms.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain 2-acetamido-5-nitropyridine.[3]

Causality of Experimental Choices:

-

Mixed Acid Nitration: The combination of concentrated sulfuric and fuming nitric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution on the electron-deficient pyridine ring.

-

Controlled Temperature: The initial low temperature is crucial to control the exothermic nature of the nitration reaction and prevent unwanted side reactions.

Step 3: Reduction of 2-Acetamido-5-nitropyridine to 2-Acetamido-5-aminopyridine

The nitro group is selectively reduced to an amino group. This transformation is essential for the subsequent introduction of the fluorine atom via a diazotization reaction.

Experimental Protocol:

-

In a round-bottom flask, suspend 2-acetamido-5-nitropyridine (1 equivalent) in ethanol.

-

Add a reducing agent such as hydrazine hydrate (2-3 equivalents) and a catalytic amount of Palladium on carbon (Pd/C).

-

Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter it through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain 2-acetamido-5-aminopyridine.[3]

Causality of Experimental Choices:

-

Catalytic Hydrogenation: The use of hydrazine hydrate with a Pd/C catalyst is a common and effective method for the selective reduction of nitro groups in the presence of other functional groups.

Step 4: Diazotization and Fluorination (Schiemann Reaction) of 2-Acetamido-5-aminopyridine to 2-Acetamido-5-fluoropyridine

The Schiemann reaction is a classic method for introducing a fluorine atom onto an aromatic ring. It involves the conversion of an amino group to a diazonium tetrafluoroborate salt, followed by thermal decomposition.

Experimental Protocol:

-

Dissolve 2-acetamido-5-aminopyridine (1 equivalent) in an aqueous solution of tetrafluoroboric acid (HBF₄).

-

Cool the solution to 0-5°C and add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5°C.

-

Stir the mixture for 30 minutes at this temperature to allow for the formation of the diazonium salt.

-

Collect the precipitated diazonium tetrafluoroborate salt by filtration and wash it with cold ether.

-

Carefully heat the dried diazonium salt in an inert solvent (e.g., toluene) at 110°C until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography to yield 2-acetamido-5-fluoropyridine.[3]

Causality of Experimental Choices:

-

Tetrafluoroboric Acid: This reagent is essential for the formation of the relatively stable diazonium tetrafluoroborate salt, which is a key intermediate in the Schiemann reaction.

-

Thermal Decomposition: Heating the diazonium salt leads to the loss of nitrogen gas and the formation of an aryl cation, which then abstracts a fluoride ion from the tetrafluoroborate anion.

Step 5: Hydrolysis of 2-Acetamido-5-fluoropyridine to 2-Amino-5-fluoropyridine

The protecting acetamido group is now removed to regenerate the amino group, which is required for the subsequent nitration step at the 3-position.

Experimental Protocol:

-

Reflux a mixture of 2-acetamido-5-fluoropyridine (1 equivalent) in an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide) for 2-3 hours.

-

Cool the reaction mixture and neutralize it with a base (if acid hydrolysis was used) or an acid (if base hydrolysis was used) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain 2-amino-5-fluoropyridine.[3]

Step 6: Nitration of 2-Amino-5-fluoropyridine to 2-Amino-5-fluoro-3-nitropyridine

With the 5-position now occupied by a fluorine atom, the nitration is directed to the 3-position (ortho to the strongly activating amino group).

Experimental Protocol:

-

Following a similar procedure to Step 2, carefully add 2-amino-5-fluoropyridine (1 equivalent) to a cold mixture of concentrated sulfuric acid and fuming nitric acid.

-

Control the temperature and reaction time to achieve selective mono-nitration.

-

Work up the reaction as described in Step 2 to isolate 2-amino-5-fluoro-3-nitropyridine.

Step 7: Diazotization and Chlorination (Sandmeyer Reaction) of 2-Amino-5-fluoro-3-nitropyridine to this compound

In the final step, the amino group is converted to a chloro group via a Sandmeyer reaction.

Experimental Protocol:

-

Dissolve 2-amino-5-fluoro-3-nitropyridine (1 equivalent) in an aqueous solution of hydrochloric acid.

-

Cool the solution to 0-5°C and add a solution of sodium nitrite in water dropwise.

-

Stir the mixture for 30 minutes to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the final product, this compound.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis, based on literature precedents for similar reactions. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Starting Material | Product | Expected Yield (%) |

| 1 | Acetylation | 2-Aminopyridine | 2-Acetamidopyridine | >95 |

| 2 | Nitration | 2-Acetamidopyridine | 2-Acetamido-5-nitropyridine | 85-90[3] |

| 3 | Reduction | 2-Acetamido-5-nitropyridine | 2-Acetamido-5-aminopyridine | ~90[3] |

| 4 | Schiemann Reaction | 2-Acetamido-5-aminopyridine | 2-Acetamido-5-fluoropyridine | 60-70[3] |

| 5 | Hydrolysis | 2-Acetamido-5-fluoropyridine | 2-Amino-5-fluoropyridine | >90[3] |

| 6 | Nitration | 2-Amino-5-fluoropyridine | 2-Amino-5-fluoro-3-nitropyridine | 70-80 |

| 7 | Sandmeyer Reaction | 2-Amino-5-fluoro-3-nitropyridine | This compound | 70-80 |

Overall Synthesis Workflow

The complete synthetic pathway is illustrated in the following workflow diagram:

Conclusion

This technical guide has outlined a comprehensive and scientifically sound synthetic pathway for the preparation of this compound. By providing detailed experimental protocols and explaining the rationale behind the chosen methodologies, this document serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The successful synthesis of this versatile intermediate opens up a wide array of possibilities for the design and creation of novel bioactive molecules with significant therapeutic potential.

References

An In-Depth Technical Guide to the Reactivity and Electronic Properties of 2-Chloro-5-fluoro-3-nitropyridine

This guide provides a comprehensive technical overview of 2-chloro-5-fluoro-3-nitropyridine, a versatile building block of significant interest to researchers, scientists, and professionals in drug development and agrochemical synthesis. We will delve into the core electronic properties that dictate its reactivity, explore its behavior in key chemical transformations, and provide practical, field-proven insights into its application.

Introduction: A Multifaceted Heterocyclic Intermediate

This compound is a polysubstituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its unique arrangement of a chloro, a fluoro, and a nitro group on the pyridine ring bestows upon it a rich and selective reactivity profile, making it a sought-after component for constructing novel pharmaceutical and agrochemical agents. The pyridine core, being inherently electron-deficient, is further activated towards nucleophilic attack by the potent electron-withdrawing nitro group, setting the stage for a range of useful chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 136888-21-6 |

| Molecular Formula | C₅H₂ClFN₂O₂ |

| Molecular Weight | 176.53 g/mol |

| Appearance | White to yellow crystalline solid |

| Melting Point | 48.0 to 52.0 °C |

Electronic Properties: The Driving Force of Reactivity

The reactivity of this compound is fundamentally governed by the electronic interplay of its substituents and the pyridine nitrogen. The strongly electron-withdrawing nitro group at the 3-position, coupled with the inductive effects of the chloro and fluoro substituents, creates a highly electron-deficient aromatic system. This electron deficiency is not uniform across the ring, leading to specific sites being highly susceptible to nucleophilic attack.

A molecular electrostatic potential (MEP) map of a similar compound, 2-chloro-5-nitropyridine, reveals regions of positive electrostatic potential (blue) around the carbon atoms of the pyridine ring, indicating their electrophilic nature and susceptibility to nucleophilic attack.[1][2] The most positive regions are typically found at the C2 and C6 positions, ortho and para to the ring nitrogen. In this compound, the nitro group at the 3-position further enhances the electrophilicity of the adjacent C2 and C4 positions.

dot graph "Molecular_Electrostatic_Potential_Concept" { layout=neato; node [shape=plaintext]; "Structure" [pos="0,1.5!"]; "MEP" [pos="3,1.5!"]; "Reactivity" [pos="1.5,0!"];

"Structure" -- "MEP" [label=" Determines"]; "MEP" -- "Reactivity" [label=" Predicts"]; "Reactivity" -- "Structure" [label=" Influences"]; } Caption: Conceptual relationship between molecular structure, MEP, and chemical reactivity.

Computational studies on related nitropyridines using Density Functional Theory (DFT) have provided insights into their electronic structure.[3] The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. A low HOMO-LUMO energy gap is indicative of high chemical reactivity. For 2-chloro-5-nitropyridine, the calculated HOMO-LUMO gap suggests that charge transfer can readily occur within the molecule, facilitating its participation in chemical reactions.[3] The presence of an additional fluorine atom in this compound is expected to further lower the LUMO energy, making the molecule even more susceptible to nucleophilic attack.

Reactivity and Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The hallmark of this compound's reactivity is the facile displacement of its halide substituents via nucleophilic aromatic substitution (SNAr). This reaction proceeds through a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on an electron-deficient carbon atom bearing a leaving group. The resulting intermediate, a negatively charged Meisenheimer complex, is stabilized by the electron-withdrawing groups on the ring. The subsequent expulsion of the leaving group restores the aromaticity of the pyridine ring.[4]

dot graph "SNAr_Mechanism" { rankdir=LR; node [shape=box, style=rounded, fontname=Helvetica, fontsize=10]; edge [fontname=Helvetica, fontsize=10];

A [label="this compound + Nucleophile"]; B [label="Meisenheimer Complex\n(Resonance Stabilized)"]; C [label="Substituted Product + Leaving Group"];

A -> B [label="Addition"]; B -> C [label="Elimination"]; } Caption: Generalized workflow for the SNAr mechanism.

A critical aspect of the SNAr on this molecule is regioselectivity – which of the two halogens is preferentially replaced? In related systems like 2,6-dichloro-3-nitropyridine, nucleophilic attack is favored at the C2 position, which is ortho to the nitro group.[5] This preference is attributed to the strong inductive electron withdrawal by the nitro group, making the C2 position more electron-deficient.[5] In the case of 2,4-dichloro-5-nitropyridine, substitution occurs preferentially at the C4 position, which is para to the nitro group, allowing for superior resonance stabilization of the Meisenheimer intermediate.[6]

For this compound, the chloro group is at the C2 position (ortho to the nitro group), while the fluoro group is at the C5 position (meta to the nitro group). Based on the principles of SNAr on pyridines, the C2 position is significantly more activated towards nucleophilic attack due to the combined electron-withdrawing effects of the ring nitrogen and the ortho-nitro group. Therefore, nucleophilic substitution is expected to occur selectively at the C2 position, displacing the chloride ion.

Synthetic Applications and Experimental Protocols

The selective reactivity of this compound makes it a valuable precursor for the synthesis of a wide array of functionalized pyridines. A common and highly useful transformation is its reaction with amines to introduce diverse amino functionalities.

Representative Protocol: Amination of this compound

This protocol is a representative procedure for the nucleophilic aromatic substitution of the chloro group in this compound with a primary or secondary amine. The conditions can be adapted from established procedures for similar substrates.[6]

Materials:

-

This compound (1.0 equivalent)

-

Amine (primary or secondary, 1.1 equivalents)

-

Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) as a base (1.5 - 2.0 equivalents)

-

Anhydrous solvent (e.g., ethanol, isopropanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO))

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in the chosen anhydrous solvent to a concentration of approximately 0.1-0.2 M.

-

Add the amine (1.1 equivalents) to the solution, followed by the addition of the base (e.g., triethylamine).

-

Heat the reaction mixture to an appropriate temperature (e.g., reflux for ethanol or 80-120 °C for DMF/DMSO) and maintain for 2-16 hours, depending on the reactivity of the amine.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Pour the reaction mixture into ice-water and stir.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the 2-amino-5-fluoro-3-nitropyridine derivative.

dot graph "Amination_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname=Helvetica, fontsize=10]; edge [fontname=Helvetica, fontsize=10];

A [label="Dissolve this compound\nin anhydrous solvent"]; B [label="Add amine and base"]; C [label="Heat and monitor by TLC"]; D [label="Work-up:\n- Solvent removal\n- Aqueous extraction"]; E [label="Purification by\ncolumn chromatography"]; F [label="Isolated 2-amino-5-fluoro-3-nitropyridine product"];

A -> B; B -> C; C -> D; D -> E; E -> F; } Caption: General workflow for the amination of this compound.

Synthesis of this compound

For researchers requiring access to this starting material, a common synthetic route involves the chlorination of the corresponding 2-hydroxypyridine derivative. A detailed protocol is provided below, adapted from established literature procedures.[7]

Materials:

-

3-Fluoro-5-nitropyridin-2-ol (1.0 equivalent, e.g., 1.5 g, 9.48 mmol)

-

Phosphorus oxychloride (POCl₃) (e.g., 15 mL)

-

Phosphorus pentachloride (PCl₅) (1.5 equivalents, e.g., 2.96 g, 14.22 mmol)

-

Ethyl acetate

-

Crushed ice

-

Saturated aqueous sodium carbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (100-200 mesh)

-

Hexane and ethyl acetate for column chromatography

Procedure:

-

To a stirred solution of 3-fluoro-5-nitropyridin-2-ol in phosphorus oxychloride in a round-bottom flask, slowly add phosphorus pentachloride at 60 °C.

-

Maintain the reaction mixture at 60 °C with continuous stirring for 10 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the cooled reaction mixture into crushed ice.

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with saturated sodium carbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a 5% ethyl acetate in hexane solution as the eluent to afford this compound.

Conclusion

This compound is a highly activated and synthetically versatile heterocyclic compound. Its electronic properties, dominated by the powerful electron-withdrawing nitro group and the inductive effects of the halogen substituents, render it an excellent substrate for nucleophilic aromatic substitution reactions. The pronounced electrophilicity of the C2 position allows for the selective displacement of the chloro group, providing a reliable strategy for the introduction of a wide range of nucleophiles. This predictable reactivity, coupled with its accessibility through established synthetic protocols, positions this compound as a key building block for the development of novel and complex molecules in the pharmaceutical and agrochemical industries.

References

- 1. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Page loading... [wap.guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Chloro-3-fluoro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Characterization of 2-Chloro-5-fluoro-3-nitropyridine: A Technical Guide for Researchers

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic data for 2-Chloro-5-fluoro-3-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. In the absence of publicly available experimental spectra, this document leverages high-fidelity computational predictions to offer insights into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's structural features as revealed through spectroscopic techniques. We will delve into the theoretical basis for the predicted data and provide detailed protocols for the experimental acquisition of such spectra, thereby establishing a self-validating framework for future empirical studies.

Introduction: The Significance of this compound

This compound is a halogenated and nitrated pyridine derivative with significant potential as a building block in the synthesis of complex organic molecules. Its trifunctional nature, featuring chloro, fluoro, and nitro substituents on the pyridine ring, offers multiple reaction sites for chemists to elaborate and introduce diverse functionalities. This makes it a valuable precursor for the development of novel pharmaceutical agents and agrochemicals.

The precise characterization of such a molecule is paramount to ensure its purity, confirm its identity, and understand its reactivity. Spectroscopic methods are the cornerstone of this characterization. However, a comprehensive search of public databases and the scientific literature reveals a conspicuous absence of experimental spectroscopic data for this compound. This guide aims to fill this void by presenting a thorough analysis based on computationally predicted data, providing a robust starting point for researchers working with this compound.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound dictates its spectroscopic signature. The pyridine ring is substituted with a chlorine atom at the 2-position, a nitro group at the 3-position, and a fluorine atom at the 5-position.

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of experimental data, the following are predicted ¹H and ¹³C NMR chemical shifts.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.5 | Doublet of Doublets | J(H,F) ≈ 6 Hz, J(H,H) ≈ 2 Hz | H-4 |

| ~9.2 | Doublet of Doublets | J(H,F) ≈ 3 Hz, J(H,H) ≈ 2 Hz | H-6 |

Interpretation: The proton at position 4 (H-4) is expected to be a doublet of doublets due to coupling with the fluorine at position 5 and the proton at position 6. Similarly, the proton at position 6 (H-6) will appear as a doublet of doublets from coupling to the fluorine at position 5 and the proton at position 4. The downfield chemical shifts are characteristic of protons on an electron-deficient pyridine ring, further deshielded by the electron-withdrawing nitro group.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted to show five distinct signals for the carbon atoms of the pyridine ring.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~120 | C-4 |

| ~135 (doublet, J(C,F) ≈ 20 Hz) | C-6 |

| ~145 | C-3 |

| ~150 | C-2 |

| ~160 (doublet, J(C,F) ≈ 250 Hz) | C-5 |

Interpretation: The carbon atoms are significantly influenced by the attached substituents. The carbon bearing the fluorine atom (C-5) is expected to show a large one-bond carbon-fluorine coupling constant (¹JCF). The other carbons will also exhibit smaller long-range couplings to fluorine. The chemical shifts are consistent with a highly substituted, electron-poor aromatic system.

Experimental Protocol for NMR Data Acquisition

Workflow for Acquiring NMR Spectra

Caption: A generalized workflow for acquiring ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~1600-1570 | C=C/C=N stretch | Pyridine ring |

| ~1530 and ~1350 | Asymmetric and symmetric NO₂ stretch | Nitro group |

| ~1250 | C-F stretch | Aryl-fluoride |

| ~850 | C-Cl stretch | Aryl-chloride |

Interpretation: The IR spectrum is expected to be dominated by strong absorptions from the nitro group. The aromatic C-H stretching vibrations will appear at higher wavenumbers. The characteristic stretches of the pyridine ring and the carbon-halogen bonds are also anticipated in their respective regions.

Experimental Protocol for IR Data Acquisition

A common and straightforward method for acquiring the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Data Collection: Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Predicted Mass Spectrum (Electron Ionization - EI)

| Predicted m/z | Ion |

| 176/178 | [M]⁺ (Molecular ion) |

| 146/148 | [M - NO]⁺ |

| 130/132 | [M - NO₂]⁺ |

| 111 | [M - NO₂ - F]⁺ or [M - Cl - NO]⁺ |

| 95 | [M - Cl - NO₂]⁺ |

Interpretation: The molecular ion peak should exhibit a characteristic 3:1 isotopic pattern for the presence of one chlorine atom (¹⁵Cl and ³⁷Cl). Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da). Subsequent fragmentation would likely involve the loss of the halogen atoms.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: A plausible electron ionization fragmentation pathway for this compound.

Experimental Protocol for GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector at 250 °C.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230 °C.

-

Conclusion and Future Outlook

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. While computational predictions are a powerful tool in modern chemistry, they remain a substitute for empirical data. It is our hope that this guide will serve as a valuable resource for researchers, enabling them to anticipate the spectroscopic features of this compound and providing a framework for the acquisition and interpretation of experimental data. The publication of experimental spectra for this compound would be a valuable contribution to the chemical community.

A Technical Guide to the Solubility of 2-Chloro-5-fluoro-3-nitropyridine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-chloro-5-fluoro-3-nitropyridine, a key intermediate in pharmaceutical and agrochemical synthesis.[1] While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the foundational principles of its solubility, presents established experimental protocols for its determination, and offers insights based on the behavior of structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in various solvent systems.

Physicochemical Properties and Their Influence on Solubility

Understanding the molecular structure of this compound is paramount to predicting its solubility. The molecule's properties, such as its polarity, are dictated by the interplay of its functional groups: a pyridine ring, a nitro group, a chloro group, and a fluoro group.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₅H₂ClFN₂O₂ | [2][3] |

| Molecular Weight | 176.53 g/mol | [2] |

| Appearance | White crystalline powder | [4] |

| CAS Number | 136888-21-6 | [3] |

The presence of electronegative atoms (N, O, Cl, F) induces significant polarity in the molecule. The nitro group, in particular, is a strong electron-withdrawing group, further enhancing the dipole moment. This inherent polarity suggests that this compound will exhibit preferential solubility in polar organic solvents. The principle of "like dissolves like" is the guiding tenet here; polar solutes dissolve in polar solvents, and non-polar solutes in non-polar solvents.[5]

Theoretical Framework for Solubility

The dissolution of a crystalline solute in a solvent is a complex process governed by the following energetic considerations:

-

Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Solvation Energy: The energy released when the solute molecules are surrounded by solvent molecules.

For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy. The strong intermolecular forces in the crystalline structure of this compound, likely dipole-dipole interactions, necessitate solvents capable of strong interactions with the solute molecules.

Experimental Determination of Solubility

Given the scarcity of published data, empirical determination of solubility is crucial. The following are robust, validated methods for quantifying the solubility of this compound.

Equilibrium Solubility (Shake-Flask Method)

This is a widely recognized and reliable method for determining thermodynamic solubility.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the sample to separate the saturated solution from the excess solid.

-

Quantification: Analyze the concentration of the solute in the clear supernatant using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or Nuclear Magnetic Resonance (NMR).[6]

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Caption: Workflow for the Equilibrium Solubility Method.

Gravimetric Method

A straightforward method that relies on the mass of the dissolved solute.

Protocol:

-

Saturation: Prepare a saturated solution as described in the shake-flask method.

-

Solvent Evaporation: Accurately measure a known volume of the saturated supernatant and transfer it to a pre-weighed container. Carefully evaporate the solvent under reduced pressure or in a fume hood.

-

Weighing: Once the solvent is completely removed, weigh the container with the dried solute.

-

Calculation: The solubility is calculated from the mass of the dissolved solute and the volume of the solvent used.

Qualitative Solubility Testing

For rapid screening, qualitative tests can provide initial insights into suitable solvent systems.

Protocol:

-

Add approximately 25 mg of this compound to a test tube.[7]

-

Add 0.75 mL of the test solvent in portions, shaking vigorously after each addition.[7]

-

Observe whether the solid dissolves completely.

-

Categorize the solubility as soluble, partially soluble, or insoluble.

Expected Solubility in Common Organic Solvents

Based on the polar nature of this compound, the following trends can be anticipated:

-

High Solubility: In polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP). These solvents can effectively solvate the polar regions of the molecule. For instance, the synthesis of similar compounds has been successfully carried out in DMF.[8]

-

Moderate Solubility: In polar protic solvents such as methanol, ethanol, and isopropanol. Hydrogen bonding between the solvent and the nitro and pyridine nitrogen atoms can occur, but the overall solvation may be less effective than with polar aprotic solvents. A structurally related compound, 2-chloro-5-nitropyridine, is soluble in hot methanol.[9]

-

Low to Negligible Solubility: In non-polar solvents like hexane, toluene, and diethyl ether. The energy required to overcome the solute-solute interactions is significantly higher than the energy gained from weak solute-solvent interactions.

Safety Considerations

This compound is a hazardous substance.[2]

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Irritation: Causes skin and serious eye irritation.[2] May cause respiratory irritation.[10]

-

Handling: Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[11]

Conclusion

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C5H2ClFN2O2 | CID 10773626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. innospk.com [innospk.com]

- 5. chem.ws [chem.ws]

- 6. youtube.com [youtube.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-Chloro-5-nitropyridine | 4548-45-2 [chemicalbook.com]

- 10. 2-Chloro-3-fluoro-5-nitropyridine | C5H2ClFN2O2 | CID 52982879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2-Chloro-5-fluoro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Chloro-5-fluoro-3-nitropyridine is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its thermal stability and decomposition behavior is paramount for ensuring safe handling, processing, and storage, particularly during drug development and manufacturing. This guide provides a comprehensive overview of the known physicochemical properties of this compound and an in-depth analysis of its potential thermal decomposition pathways based on data from analogous compounds. Crucially, this document also highlights the current knowledge gaps and outlines the necessary experimental protocols to rigorously characterize its thermal hazard profile.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, a substituted pyridine derivative, serves as a versatile building block in medicinal chemistry. Its trifunctional nature, featuring chloro, fluoro, and nitro groups on the pyridine ring, allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex heterocyclic molecules. These molecules are often investigated for their potential as therapeutic agents across various disease areas. The presence of the nitro group, in particular, makes the assessment of thermal stability a critical aspect of its chemical characterization, as nitro-containing compounds can be energetic and prone to exothermic decomposition.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its safe handling and for designing appropriate experimental conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂ClFN₂O₂ | [1] |

| Molecular Weight | 176.53 g/mol | [1] |

| Appearance | White to yellow crystalline powder | |

| Melting Point | 48.0 to 52.0 °C | [2] |

| Boiling Point | 246 - 247.0 °C | [2] |

| Flash Point | 103 - 103.2 °C | [2] |

Thermal Stability and Potential Decomposition Pathways

General Observations from Analogous Compounds

Safety data for 2-chloro-5-nitropyridine indicates that its thermal decomposition can lead to the release of hazardous and irritating gases and vapors.[3] This suggests that this compound is likely to exhibit similar decomposition behavior. A differential scanning calorimetry (DSC) study on a range of nitro-containing reactants, used in aqueous Suzuki-Miyaura cross-coupling reactions, showed no exothermic decomposition upon heating to 160 °C.[4] While not specific to the title compound, this finding provides a preliminary indication that some nitropyridine derivatives can possess a degree of thermal stability under certain conditions.

Predicted Decomposition Products

Based on the elemental composition of this compound (C₅H₂ClFN₂O₂) and the known decomposition products of similar compounds, the following substances are anticipated to be formed upon thermal decomposition:

-

Carbon Oxides (CO, CO₂): Incomplete and complete combustion of the organic pyridine backbone.

-

Nitrogen Oxides (NOx): Decomposition of the nitro group.

-

Hydrogen Chloride (HCl): From the chlorine substituent.

-

Hydrogen Fluoride (HF): From the fluorine substituent.

-

Other Halogenated and Nitrogenous Species: Complex reaction mixtures may also contain various other small-molecule fragments.

The formation of these toxic and corrosive gases underscores the importance of conducting all thermal studies and high-temperature reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Proposed Decomposition Mechanism

The decomposition of nitropyridine compounds is often initiated by the cleavage of the C-NO₂ bond, which is typically the weakest bond in the molecule. The presence of electron-withdrawing halogen substituents can influence the stability of the pyridine ring and the energy required for bond scission. A plausible decomposition pathway for this compound is illustrated below.

Caption: Proposed decomposition pathway for this compound.

The Imperative for Experimental Thermal Hazard Assessment

The preceding analysis, based on analogous compounds, provides a theoretical framework for understanding the thermal stability of this compound. However, for robust process safety and risk assessment, this theoretical understanding must be substantiated with rigorous experimental data. The presence and relative positions of the chloro, fluoro, and nitro substituents can have a significant and non-obvious impact on the molecule's thermal stability. Therefore, a comprehensive experimental investigation is not merely recommended but essential.

Recommended Experimental Workflow

A systematic approach to characterizing the thermal hazards of this compound should involve a suite of thermal analysis techniques.

References

A Comprehensive Technical Guide to 2-Chloro-5-fluoro-3-nitropyridine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

2-Chloro-5-fluoro-3-nitropyridine, a trifunctionalized heterocyclic compound, has emerged as a pivotal intermediate in modern medicinal and agrochemical research. Its unique electronic and steric properties, arising from the interplay of the chloro, fluoro, and nitro substituents on the pyridine ring, render it a highly versatile scaffold for the construction of complex, biologically active molecules. This guide provides an in-depth exploration of the synthesis, reactivity, and key applications of this compound, with a particular focus on its role in the development of targeted therapeutics.

The pyridine core is a well-established privileged structure in drug design, and the strategic placement of electron-withdrawing groups, such as the nitro group, and halogens significantly influences its reactivity towards nucleophiles. This allows for controlled, regioselective modifications, a crucial aspect in the multi-step synthesis of active pharmaceutical ingredients (APIs).

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₂ClFN₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 176.53 g/mol | --INVALID-LINK-- |

| Appearance | White to light yellow crystalline powder | --INVALID-LINK-- |

| CAS Number | 136888-21-6 | --INVALID-LINK-- |

Synthesis of this compound: A Step-by-Step Protocol

A common and efficient laboratory-scale synthesis of this compound proceeds from 3-fluoro-5-nitropyridin-2-ol. The hydroxyl group is converted to a chloro group using a chlorinating agent, typically a mixture of phosphorus oxychloride and phosphorus pentachloride.

Experimental Protocol

Materials:

-

3-fluoro-5-nitropyridin-2-ol

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

Ethyl acetate

-

Saturated sodium carbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel (100-200 mesh)

-

Hexane

-

Crushed ice

Procedure:

-

To a stirred solution of 3-fluoro-5-nitropyridin-2-ol (1.0 eq) in phosphorus oxychloride (10 vol), slowly add phosphorus pentachloride (1.5 eq) at 60 °C.

-

Maintain the reaction mixture at 60 °C for 10 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and carefully pour it into crushed ice.

-

Extract the aqueous mixture with ethyl acetate (3 x 15 vol).

-

Combine the organic layers and wash with a saturated sodium carbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a 5% ethyl acetate in hexane solution as the eluent to afford this compound as a solid.

Yield: ~97%[1]

Rationale for Experimental Choices

-

Phosphorus oxychloride and Phosphorus pentachloride: This combination is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorides. Phosphorus oxychloride serves as both a reagent and a solvent in this case.

-

Temperature Control: The reaction is maintained at 60 °C to ensure a sufficient reaction rate without promoting side reactions or decomposition of the starting material or product.

-

Aqueous Workup with Crushed Ice: The excess chlorinating agents are highly reactive with water. Pouring the reaction mixture into ice provides a controlled and exothermic quenching process.

-

Sodium Carbonate Wash: This step is crucial to neutralize any remaining acidic components from the reaction mixture, such as hydrochloric acid or phosphoric acid byproducts.

-

Column Chromatography: This final purification step is essential to remove any unreacted starting material and byproducts, yielding the highly pure target compound required for subsequent synthetic steps.

Reactivity: The Cornerstone of Versatility - Nucleophilic Aromatic Substitution (SNAr)

The chemical behavior of this compound is dominated by nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, further accentuated by the potent electron-withdrawing nitro group, activates the halogen substituents towards nucleophilic attack.

Regioselectivity in SNAr Reactions

A critical aspect of the reactivity of this compound is the regioselectivity of nucleophilic attack. The two potential sites for substitution are the carbon atom bearing the chloro group (C-2) and the carbon atom bearing the fluoro group (C-5).

While fluorine is typically a better leaving group than chlorine in SNAr reactions due to the higher electronegativity stabilizing the partial negative charge in the transition state, the position of the activating nitro group is the determining factor for regioselectivity in this case. The nitro group at the 3-position can effectively stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at both the C-2 and C-5 positions through resonance.

However, in many related dihalo-nitropyridine systems, substitution is often observed at the position para to the nitro group, as this allows for more effective delocalization of the negative charge onto the nitro group's oxygen atoms. In the case of this compound, the chloro group is ortho and the fluoro group is para to the nitro group. This would suggest a preference for substitution at the C-5 position. However, the inherent reactivity of the C-F versus C-Cl bond also plays a role, and the outcome can be influenced by the nature of the nucleophile and the reaction conditions. For many applications, the chlorine at the 2-position is selectively displaced.

Caption: Competing pathways for nucleophilic aromatic substitution on this compound.

Application in Drug Discovery: Synthesis of the BRAF Inhibitor Dabrafenib

A prominent example showcasing the utility of this compound is in the synthesis of Dabrafenib (GSK2118436), a potent and selective inhibitor of the B-Raf enzyme used in the treatment of metastatic melanoma with BRAF V600E mutations.[2][3][4]

The synthesis of a key intermediate for Dabrafenib involves the nucleophilic aromatic substitution of the chlorine atom at the C-2 position of this compound with an aniline derivative.

Caption: General workflow for the synthesis of Dabrafenib utilizing this compound.

Rationale for its Use in Dabrafenib Synthesis

-

Strategic Introduction of the Pyridine Moiety: this compound provides the core pyridine ring structure found in Dabrafenib.

-

Controlled Functionalization: The reactive chloro group allows for the crucial C-N bond formation with the aniline fragment, while the fluoro and nitro groups can be retained for subsequent transformations or to modulate the electronic properties of the final molecule.

-

Versatility for Analogue Synthesis: The reactivity of this intermediate allows for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies by varying the nucleophile.

Other Applications

Beyond its role in the synthesis of kinase inhibitors like Dabrafenib, this compound is a valuable building block for a range of other applications:

-

Agrochemicals: It serves as a precursor for the development of novel herbicides and pesticides.[5]

-

Materials Science: Its unique electronic properties are being explored in the creation of advanced materials.[5]

-

Other Pharmaceuticals: The trifunctional nature of the molecule makes it a suitable starting material for the synthesis of a variety of other therapeutic agents, including antibacterial and anti-inflammatory drugs.[5]

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a testament to the power of strategic functionalization in organic synthesis. Its carefully orchestrated arrangement of chloro, fluoro, and nitro groups on a pyridine scaffold provides a highly versatile and reactive intermediate that has proven invaluable in the synthesis of complex, high-value molecules, most notably in the field of oncology with the development of Dabrafenib. As the demand for novel and effective pharmaceuticals and agrochemicals continues to grow, the importance of such well-designed building blocks in enabling rapid and efficient synthetic access to new chemical entities cannot be overstated. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, underscoring its significance for researchers and scientists in the chemical and pharmaceutical industries.

References

- 1. 2-Chloro-3-fluoro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 2. Dabrafenib synthesis - chemicalbook [chemicalbook.com]

- 3. medkoo.com [medkoo.com]

- 4. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 2-Chloro-3-fluoro-5-nitropyridine | C5H2ClFN2O2 | CID 52982879 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling, and Storage of 2-Chloro-5-fluoro-3-nitropyridine

This guide provides an in-depth analysis of the safety protocols, handling procedures, and storage requirements for 2-Chloro-5-fluoro-3-nitropyridine (CAS No. 136888-21-6). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this versatile chemical intermediate.

Understanding the Compound: Physicochemical Properties and Reactivity Profile

This compound is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the unique reactivity conferred by the chlorine, fluorine, and nitro functional groups.[1] However, these same properties necessitate a thorough understanding of its characteristics to mitigate potential hazards.

A summary of its key physicochemical properties is presented below:

| Property | Value | Source |

| Molecular Formula | C₅H₂ClFN₂O₂ | [1][2][3] |

| Molecular Weight | 176.53 g/mol | [1][2][4][5] |

| Appearance | White to light yellow solid | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Temperature | 0-8 °C | [1] |

The reactivity of this compound is characterized by its susceptibility to nucleophilic substitution at the chloro and fluoro positions, and the potential for reduction of the nitro group. Understanding these reactive pathways is crucial for anticipating potential incompatibilities and designing safe experimental conditions.

Hazard Identification and Risk Assessment: A Proactive Approach to Safety

A comprehensive understanding of the hazards associated with this compound is the cornerstone of safe laboratory practice. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for this assessment.

GHS Hazard Classification

This compound is classified with the following hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3][4][6]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3][4][6]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4]

The GHS pictogram associated with these hazards is the exclamation mark (GHS07), and the signal word is "Warning".[5][7]

Toxicological Profile and Routes of Exposure

The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The toxicological data indicates that exposure can lead to irritation of the skin, eyes, and respiratory tract. Ingestion can be harmful.[3][4]

The causality behind these hazards lies in the chemical's ability to react with biological macromolecules. Skin and eye irritation are likely due to localized chemical reactions with tissues. Respiratory irritation can occur from inhaling the dust or aerosolized particles.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls: The First Line of Defense

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[6][8] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory. The rationale for this is to maintain airborne concentrations below any occupational exposure limits and to prevent inhalation.

-

Eyewash Stations and Safety Showers: Readily accessible and tested eyewash stations and safety showers are critical.[9][10] In the event of accidental contact, immediate flushing is the most effective first-aid measure.

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards. | To prevent contact with the eyes, which can cause serious irritation.[9][11] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use. | To prevent skin contact and subsequent irritation.[9][11][12] |

| Skin and Body Protection | Laboratory coat. Additional protective clothing may be required for larger quantities. | To protect the skin from accidental contact.[8] |

| Respiratory Protection | For operations that may generate significant dust, a NIOSH-approved respirator may be necessary. | To prevent inhalation and respiratory tract irritation.[8][9] |

Standard Operating Procedures: A Framework for Safe Handling

Adherence to well-defined standard operating procedures (SOPs) is essential for minimizing risks.

General Handling Protocol

-

Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and the required PPE is readily available. Review the Safety Data Sheet (SDS).

-

Weighing and Transfer: Conduct all weighing and transfer operations in a chemical fume hood to contain any dust. Use non-sparking tools.[6]

-

Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

-

Reaction Setup: Ensure all reaction vessels are properly secured and that the setup allows for adequate ventilation.

-

Post-Handling: After handling, wash hands and any exposed skin thoroughly.[6][8][12] Decontaminate all work surfaces.

Emergency Procedures

In the event of an emergency, follow these procedures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8][12]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[6][8][12]

-

Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If respiratory symptoms develop, call a poison center or doctor.[8]

-

Ingestion: If swallowed, call a poison center or doctor immediately. Rinse the mouth. Do not induce vomiting.[8][11]

Spill Response Protocol

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent the spread of the spill. For solid spills, avoid generating dust.

-

Absorb: Use an inert absorbent material to clean up the spill.

-

Collect: Place the absorbed material into a suitable, labeled container for disposal.

-